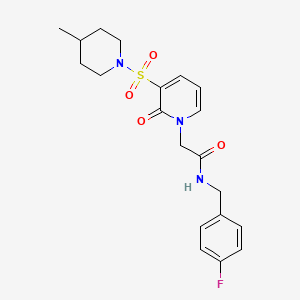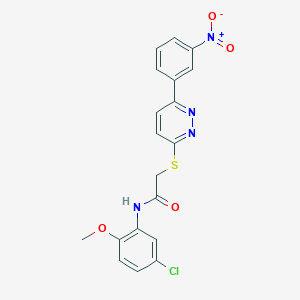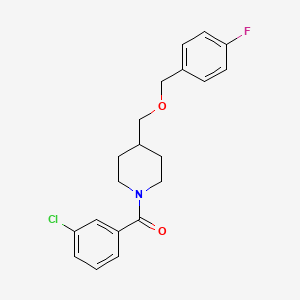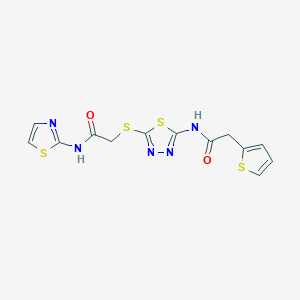![molecular formula C23H24ClN5O2S B2598686 1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114876-98-0](/img/structure/B2598686.png)
1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They contain a five-membered aromatic azole chain and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves aromatic nucleophilic substitution . A typical synthesis process might involve the reaction of a 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is usually stirred overnight and then poured onto ice-water .Molecular Structure Analysis
The molecular structure of triazoloquinazolines, such as the compound , is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives are typically characterized by aromatic nucleophilic substitution . The presence of the triazole moiety in these compounds enhances their antimicrobial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives are largely determined by their heterocyclic structure . These compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Aplicaciones Científicas De Investigación
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions : The research by J. Chern et al. (1988) presents synthetic methodologies for derivatives of quinazoline, highlighting the versatility of these compounds in chemical synthesis. The study shows how different conditions and reagents can lead to various products, underlining the importance of quinazoline derivatives in synthetic organic chemistry J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, Kang-chien Liu, 1988.
Antibacterial and Antimicrobial Evaluation : M. M. Gineinah (2001) discusses the synthesis and antibacterial evaluation of benzotriazines that incorporate quinazoline derivatives. These compounds exhibited promising antibacterial properties, suggesting the potential of quinazoline derivatives in the development of new antibacterial agents M. M. Gineinah, 2001.
Antimicrobial and Antineurotic Potential : S. Danylchenko, O. G. Drushlyak, and S. Kovalenko (2016) focus on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activity spectrum, including antineurotic potential and antimicrobial properties. This indicates the potential therapeutic applications of quinazoline derivatives S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016.
Antifungal Activity : N. Pokhodylo et al. (2021) explore the antimicrobial activities of 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, against various pathogens. Some compounds showed potent effects against S. aureus and C. albicans, highlighting the antifungal potential of triazoloquinazoline derivatives N. Pokhodylo, N. Manko, N. Finiuk, O. Klyuchivska, V. Matiychuk, M. Obushak, R. Stoika, 2021.
Mecanismo De Acción
Direcciones Futuras
Future research on triazoloquinazoline derivatives could focus on further exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented triazoloquinazoline-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPHLRTVDNGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)


![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2598624.png)
![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)
![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)
